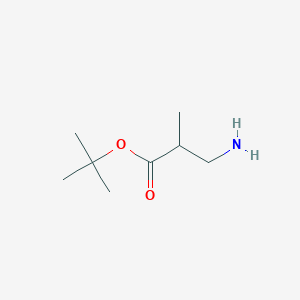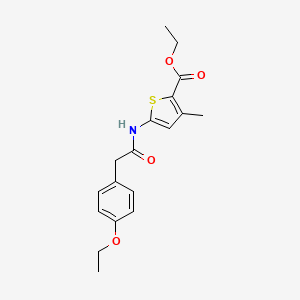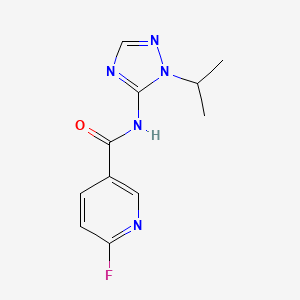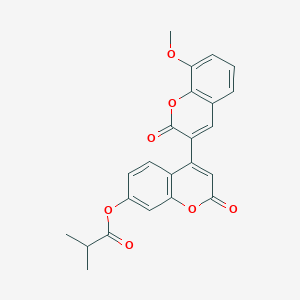
1-(2-Amino-4-chlorophenyl)ethanone
Vue d'ensemble
Description
1-(2-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-4-chlorophenyl)ethanone consists of an ethanone group (C2H2O) attached to a 2-amino-4-chlorophenyl group (C6H4ClN). The molecular weight is 169.61 .Physical And Chemical Properties Analysis
1-(2-Amino-4-chlorophenyl)ethanone has a melting point of 90 °C and a predicted boiling point of 310.2±22.0 °C. It has a predicted density of 1.254±0.06 g/cm3. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Pharmacology: Antitumor and Cytotoxic Activities
In pharmacology, “1-(2-Amino-4-chlorophenyl)ethanone” has been explored for its antitumor and cytotoxic activities. It serves as a precursor in the synthesis of compounds that exhibit potent effects on cancer cell lines. For instance, derivatives of this compound have been reported to demonstrate significant cytotoxicity against human tumor cell lines, indicating its potential as a chemotherapeutic agent .
Organic Synthesis: Building Block for Chemical Compounds
The compound is used as a building block in organic synthesis. Its chemical structure allows for various substitutions that can lead to the formation of new compounds with desired properties. This versatility makes it valuable for developing pharmaceuticals, agrochemicals, and other industrial chemicals .
Medicinal Chemistry: Drug Design and Development
“1-(2-Amino-4-chlorophenyl)ethanone” plays a role in medicinal chemistry, particularly in drug design and development. Its structure is utilized to create novel compounds that can inhibit specific biological pathways or proteins involved in diseases. For example, it has been used to synthesize quinoline derivatives that inhibit VEGFR-2, a key target in cancer therapy .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound can be used to study enzyme inhibition. By modifying its structure, researchers can investigate how it interacts with various enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors that can be used to treat diseases .
Industrial Uses: Synthetic Intermediate
Industrially, “1-(2-Amino-4-chlorophenyl)ethanone” is employed as a synthetic intermediate. It is involved in the production of a wide range of chemical families, including pharmaceuticals, pesticides, and petrochemicals. Its role as an intermediate is critical for the synthesis of more complex compounds .
Bioorganic Chemistry: Study of Biological Processes
Lastly, in the field of bioorganic chemistry, this compound is used to understand biological processes at a molecular level. It can be incorporated into larger biomolecules to study interactions within cells, providing insights into cellular functions and the molecular basis of diseases .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-amino-4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZHHLRVPCSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)




![1-(2-Pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2875919.png)



![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
